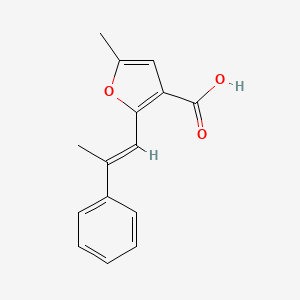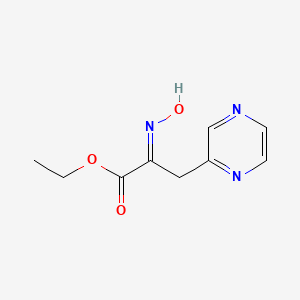![molecular formula C16H18ClFN4O2 B12920958 N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine CAS No. 825647-52-7](/img/structure/B12920958.png)
N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine typically involves the selective displacement of chloride at the C4 position of the pyrimidine ring by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with 4-(2-methoxyethoxy)aniline . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine undergoes various types of chemical reactions, including:
Substitution Reactions: The selective displacement of halogens (e.g., chloride) by nucleophiles.
Oxidation and Reduction Reactions: Modifications of the functional groups on the pyrimidine ring.
Coupling Reactions: Formation of new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl N-(3-aminophenyl) carbamate, 4-(2-methoxyethoxy)aniline, and various catalysts. Reaction conditions often involve the use of solvents such as ethanol and controlled temperatures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further modified to enhance their pharmacological properties.
Aplicaciones Científicas De Investigación
N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: Investigated for its effects on cellular pathways and molecular targets, such as tyrosine kinases and other signaling proteins.
Industrial Applications: Utilized in the synthesis of other bioactive compounds and as a building block in chemical libraries for high-throughput screening.
Mecanismo De Acción
The mechanism of action of N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in cell proliferation, survival, and inflammation . This inhibition can lead to the suppression of tumor growth and the reduction of inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: Another tyrosine kinase inhibitor with applications in cancer therapy.
Nilotinib: Used for the treatment of certain types of leukemia.
Uniqueness
N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct pharmacological properties. Its combination of chloro and fluoro substituents enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug development .
Propiedades
Número CAS |
825647-52-7 |
|---|---|
Fórmula molecular |
C16H18ClFN4O2 |
Peso molecular |
352.79 g/mol |
Nombre IUPAC |
(2S)-2-[[4-chloro-6-(3-fluoroanilino)pyrimidin-2-yl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H18ClFN4O2/c1-9(2)6-12(15(23)24)20-16-21-13(17)8-14(22-16)19-11-5-3-4-10(18)7-11/h3-5,7-9,12H,6H2,1-2H3,(H,23,24)(H2,19,20,21,22)/t12-/m0/s1 |
Clave InChI |
WTIQJXHJBNNLIW-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC1=NC(=CC(=N1)Cl)NC2=CC(=CC=C2)F |
SMILES canónico |
CC(C)CC(C(=O)O)NC1=NC(=CC(=N1)Cl)NC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


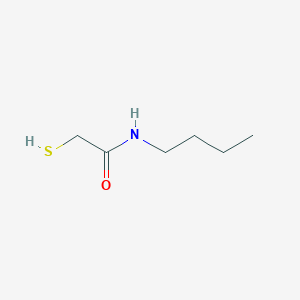

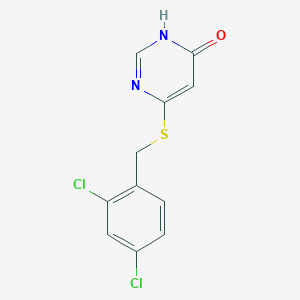



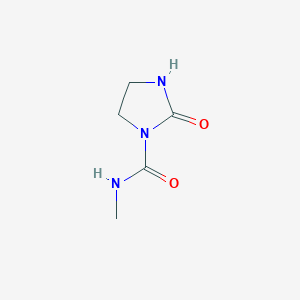
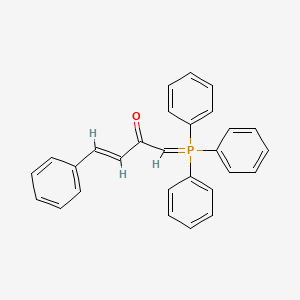
![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)

![4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12920940.png)
![3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920945.png)
